molecular formula C17H26N2O B1196191 Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- CAS No. 38854-10-3

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-

Cat. No. B1196191
CAS RN: 38854-10-3
M. Wt: 274.4 g/mol
InChI Key: KEQBTQJDZSZAMQ-INIZCTEOSA-N
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Description

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-, also known as S-Oxiracetam, is a nootropic drug that has been studied for its potential cognitive-enhancing effects. This compound belongs to the racetam family of nootropics and has been shown to have positive effects on memory, learning, and overall cognitive function.

Mechanism Of Action

The exact mechanism of action of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is not fully understood. It is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine and increasing the density of acetylcholine receptors in the brain. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- may also enhance glutamatergic neurotransmission by increasing the sensitivity of N-methyl-D-aspartate (NMDA) receptors.

Biochemical And Physiological Effects

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to increase the release of acetylcholine and enhance cholinergic neurotransmission. It may also enhance glutamatergic neurotransmission by increasing the sensitivity of NMDA receptors. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to improve memory and learning in animal models and in human clinical trials. It may also have potential neuroprotective effects and improve cognitive function in individuals with cognitive impairment.

Advantages And Limitations For Lab Experiments

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its cognitive-enhancing effects. However, there are also some limitations to using Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- in lab experiments. It may have potential side effects, and the exact mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-. It may be studied further for its potential neuroprotective effects and its ability to improve cognitive function in individuals with cognitive impairment. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- may also be studied for its potential to enhance athletic performance and its effects on mood and anxiety. Additionally, further research may be conducted to better understand the mechanism of action of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- and its potential side effects.
Conclusion
In conclusion, Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is a nootropic drug that has been studied for its potential cognitive-enhancing effects. It is synthesized through the reaction of 2-pyrrolidinone with 3-pyridinecarboxylic acid in the presence of a coupling agent and a catalyst. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been shown to improve memory and learning, and it may have potential neuroprotective effects. However, more research is needed to fully understand the mechanism of action and potential side effects of Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-.

Synthesis Methods

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- is synthesized through the reaction of 2-pyrrolidinone with 3-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization or chromatography.

Scientific Research Applications

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has been studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and in human clinical trials. Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)- has also been studied for its potential neuroprotective effects and its ability to improve cognitive function in individuals with cognitive impairment.

properties

IUPAC Name

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-4-5-6-11-17(20)19-13-8-10-16(19)15-9-7-12-18-14-15/h7,9,12,14,16H,2-6,8,10-11,13H2,1H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBTQJDZSZAMQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N1CCC[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959636
Record name 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-(1-oxooctyl)-2-(3-pyridinyl)-, (S)-

CAS RN

38854-10-3
Record name N-Octanoylnornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Octanoylnornicotine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L29H3D6FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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